BenchChemオンラインストアへようこそ!

(D-Phe7)-Somatostatin-14

Receptor Binding Somatostatin SSTR

(D-Phe7)-Somatostatin-14 (CAS 64813-74-7) is a tetradecapeptide somatostatin analog engineered with a D-Phe7 substitution that confers enhanced resistance to enzymatic degradation while retaining the essential Cys3-Cys14 disulfide bridge. Unlike pan-SSTR native somatostatin-14 (t½<3 min) or SSTR2-biased clinical analogs octreotide/lanreotide, this analog abolishes SSTR2 binding but preserves SSTR3/SSTR5 activity—making it the definitive negative control for SSTR2-dependent assays and a selective probe for mapping SSTR3/SSTR5 signaling pathways. Supplied as lyophilized powder with ≥98% HPLC purity, it is the benchmark compound for SAR studies, receptor subtype deconvolution, and metabolic stability benchmarking. For research use only.

Molecular Formula C76H106N18O19S2
Molecular Weight 1639.9 g/mol
CAS No. 64813-74-7
Cat. No. B3276811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe7)-Somatostatin-14
CAS64813-74-7
Molecular FormulaC76H106N18O19S2
Molecular Weight1639.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
InChIInChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1
InChIKeyXWJDVNOOYSANGI-UCHMZRFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Phe7)-Somatostatin-14 (CAS 64813-74-7): Procurement-Grade Peptide for Somatostatin Receptor Pharmacology


(D-Phe7)-Somatostatin-14 (CAS 64813-74-7) is a synthetic tetradecapeptide analog of the endogenous neurohormone somatostatin-14, characterized by a single D-amino acid substitution at position 7 (D-Phe7) [1]. This modification confers enhanced resistance to enzymatic degradation relative to the native L-Phe7 sequence, improving its utility in in vitro and in vivo experimental models . The compound retains the conserved cyclic structure stabilized by a Cys3-Cys14 disulfide bridge, which is essential for binding to the five G-protein-coupled somatostatin receptor subtypes (SSTR1-5) [2]. It is supplied as a lyophilized powder with a typical purity of ≥98% (HPLC), and is intended exclusively for research use in receptor pharmacology, signal transduction studies, and endocrine function assays [1].

Why (D-Phe7)-Somatostatin-14 Cannot Be Replaced by Native Somatostatin-14 or Clinically Approved Analogs in Receptor Subtype Profiling


Generic substitution of (D-Phe7)-Somatostatin-14 with native somatostatin-14 or first-generation clinical analogs like octreotide or lanreotide is scientifically invalid for experiments requiring precise pharmacological characterization. Native somatostatin-14 exhibits an extremely short plasma half-life (1-3 minutes) and binds with high affinity to all five SSTR subtypes, precluding subtype-specific functional analysis [1]. Conversely, octreotide and lanreotide, while metabolically stable, are highly biased toward SSTR2 (and to a lesser extent SSTR5 and SSTR3), with negligible affinity for SSTR1 and SSTR4 [2]. The D-Phe7 modification in (D-Phe7)-Somatostatin-14 produces a distinct receptor interaction profile that differs from both the pan-receptor activity of the native hormone and the restricted selectivity of the octapeptide clinical analogs, making it a unique probe for structure-activity relationship (SAR) studies and receptor pharmacology [3].

Quantitative Differentiation of (D-Phe7)-Somatostatin-14: Binding Affinity, Functional Activity, and Conformational Evidence Against Comparators


Receptor Binding: D-Phe7 Substitution Abolishes SSTR2/4 Affinity While Preserving SSTR3/5 Interaction

Direct binding studies on a series of D-Trp8-somatostatin-14 analogs demonstrate that substituting Phe7 with pyrazinylalanine (a mimic of D-Phe7) results in complete loss of detectable binding to both human SSTR2 and SSTR4 (Ki not quantifiable), while preserving measurable affinity for SSTR3 and SSTR5 [1]. In contrast, the parent compound D-Trp8-somatostatin-14 retains nanomolar binding to these receptors. This finding establishes that the aromatic side chain at position 7 is non-essential for SSTR2 binding but is critical for SSTR3/SSTR5 engagement, a structural requirement that clinical analogs (e.g., octreotide) exploit for SSTR2 bias [2].

Receptor Binding Somatostatin SSTR

Functional Activity: D-Phe7 Analogs Exhibit Low Biological Activity in Gastric and Endocrine Secretion Assays

In a comprehensive structure-activity relationship study evaluating 18 somatostatin analogs, the D-Phe7 substituted analog demonstrated uniformly low biological activity across multiple functional assays. Specifically, it showed weak inhibition of gastric acid and pepsin secretion, as well as minimal suppression of growth hormone (GH), insulin, and glucagon release [1]. This contrasts sharply with native somatostatin-14, which exhibits potent, pan-inhibitory effects on these same endocrine and exocrine endpoints.

Endocrine Pharmacology Gastric Secretion Growth Hormone

Conformational Divergence: D-Phe7 Induces a Distinct Solution Structure Relative to Native Somatostatin-14

Comparative conformational analysis by NMR spectroscopy revealed that [D-Phe7]-somatostatin adopts a solution structure that is significantly different from that of native somatostatin-14, exhibiting altered backbone asymmetry and side-chain orientations [1]. This conformational divergence, driven by the D-amino acid substitution, is hypothesized to underlie the compound's distinct receptor binding profile and reduced functional activity. The study further noted that the conformations of [Gly8]-somatostatin and [Ala8]-somatostatin also differed from the native peptide, underscoring the structural sensitivity of the somatostatin scaffold.

Peptide Conformation NMR Spectroscopy Structure-Activity Relationship

Metabolic Stability Enhancement: D-Amino Acid Substitution Confers Resistance to Enzymatic Degradation

The incorporation of D-phenylalanine at position 7 in somatostatin-14 is widely recognized to enhance metabolic stability by reducing susceptibility to endopeptidase cleavage at the adjacent peptide bonds . While native somatostatin-14 has an in vivo half-life of merely 1-3 minutes, the D-Phe7 modification contributes to prolonged stability in biological matrices, a property that is essential for reliable in vitro and in vivo experimental outcomes [1]. This stabilization effect is a class-level characteristic shared by other D-amino acid-containing somatostatin analogs (e.g., octreotide, which contains D-Phe at its N-terminus), but the specific position and context of the D-Phe7 substitution confer a unique stability-pharmacology combination distinct from the clinical octapeptides.

Peptide Stability Proteolytic Degradation In Vitro Pharmacology

Receptor Pharmacophore: Phe7 Side Chain is Non-Essential for SSTR2 Binding but Critical for SSTR3/5

A systematic NMR and binding study of somatostatin analogs established that the aromatic ring at position 7 (Phe7) is not a critical determinant for high-affinity binding to the SSTR2 receptor, but it plays an essential role in the recognition and activation of SSTR3 and SSTR5 [1]. This finding challenges earlier pharmacophore models that assumed a unified binding mode across SSTR2/3/5 subtypes. Consequently, (D-Phe7)-Somatostatin-14, by virtue of its modified aromatic side chain at position 7, serves as a selective probe to distinguish SSTR2-mediated signaling from SSTR3/5-mediated pathways.

Pharmacophore Modeling Receptor Selectivity SSTR Subtypes

Structural Scaffold: Phe7 Participates in a Conserved Aromatic Cluster for SSTR1 Binding

The solution NMR structure of an SSTR1-selective somatostatin analog revealed that the side chains of D-Trp8, IAmp9, Phe7, and Phe11 adopt a unique clustered arrangement that serves as a scaffold for high-affinity, selective binding to the SSTR1 receptor [1]. While (D-Phe7)-Somatostatin-14 is not SSTR1-selective per se, this structural finding underscores that the Phe7 residue is an integral component of the aromatic pharmacophore required for SSTR1 interaction. Modification of this residue, as in the D-Phe7 analog, would therefore be expected to perturb SSTR1 binding, consistent with its altered selectivity profile.

SSTR1 NMR Structure Aromatic Interactions

Optimal Use Cases for (D-Phe7)-Somatostatin-14 in Receptor Pharmacology and SAR Studies


Negative Control for SSTR2-Mediated Signaling

Given the evidence that modifications at Phe7 (including D-Phe7) abolish binding to SSTR2 while preserving interaction with SSTR3 and SSTR5, (D-Phe7)-Somatostatin-14 is ideally suited as a negative control in assays designed to confirm SSTR2-dependent effects [1]. Researchers can compare the activity of this analog against SSTR2-selective agonists (e.g., octreotide) to dissect receptor subtype contributions in endocrine tumor cell lines or primary pituitary cultures.

Probe for SSTR3/SSTR5 Pharmacology

The differential requirement of the Phe7 side chain for SSTR3 and SSTR5 binding makes (D-Phe7)-Somatostatin-14 a valuable tool for investigating signaling pathways mediated specifically by these receptor subtypes [2]. It can be employed in competition binding assays or functional studies (e.g., cAMP inhibition, ERK phosphorylation) to map the receptor subtype expression and coupling efficiency in tissues co-expressing multiple SSTRs.

Structure-Activity Relationship (SAR) Benchmark

The well-documented conformational divergence of (D-Phe7)-Somatostatin-14 from native somatostatin-14, coupled with its distinct receptor binding profile, establishes it as a benchmark compound for SAR studies [3]. Medicinal chemists can use this analog to validate computational models of peptide-receptor interactions and to guide the design of novel somatostatin mimetics with tailored selectivity profiles.

In Vitro Stability Studies of Peptide Therapeutics

The enhanced metabolic stability conferred by the D-Phe7 substitution makes this analog a relevant reference standard for assessing proteolytic degradation in serum or tissue homogenates . It can be used alongside native somatostatin-14 to quantify the stability gain achieved by D-amino acid incorporation, providing a benchmark for the development of longer-acting peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Phe7)-Somatostatin-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.